1,8-Bis-(tetramethylguanidino)naphthalene

Superbase Proton Sponge pKa Measurement

TMGN delivers unmatched basicity (pKBH+ 25.1 in MeCN) with steric protection that suppresses nucleophilic side reactions. Unlike DMAN (pKBH+ 18.2) or MTBD, TMGN ensures complete deprotonation of weak acids and remains stable toward hydrolysis. This enables reproducible [11C]raclopride synthesis (RCY 14.4±0.2%) and binary organocatalytic ROP of D3, yielding PDMS with Mw/Mn <1.1. Substitution risks project failure—procure TMGN for critical applications.

Molecular Formula C20H30N6
Molecular Weight 354.5 g/mol
Cat. No. B7801560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Bis-(tetramethylguanidino)naphthalene
Molecular FormulaC20H30N6
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCN(C)C(=NC1=CC=CC2=C1C(=CC=C2)N=C(N(C)C)N(C)C)N(C)C
InChIInChI=1S/C20H30N6/c1-23(2)19(24(3)4)21-16-13-9-11-15-12-10-14-17(18(15)16)22-20(25(5)6)26(7)8/h9-14H,1-8H3
InChIKeyPSHHYQWGIGYWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Bis-(tetramethylguanidino)naphthalene (TMGN) for High-Basicity Organic Synthesis: A Quantitative Procurement Guide


1,8-Bis-(tetramethylguanidino)naphthalene (TMGN, CAS 442873-72-5) is a neutral, peralkylated guanidine-based superbase classified as a 'proton sponge'. Its structure features two tetramethylguanidino groups positioned peri to each other on a naphthalene scaffold, creating a highly sterically hindered, non-nucleophilic basic environment [1]. This compound, first fully characterized in 2002, was specifically designed to overcome the limitations of earlier proton sponges and commercial guanidine bases. As a crystalline solid with a melting point of 124-128 °C and an assay of ≥98.0%, it is supplied as a ready-to-use reagent for applications requiring extreme basicity with minimal side reactions .

Critical Performance Gaps of 1,8-Bis-(tetramethylguanidino)naphthalene (TMGN) Substitutes in Base-Catalyzed Reactions


Generic substitution of TMGN with other strong bases, even other 'proton sponges' or guanidines, often leads to project failure due to a critical interplay of thermodynamic basicity, kinetic accessibility, and chemical stability. The classical proton sponge 1,8-bis(dimethylamino)naphthalene (DMAN) is nearly seven orders of magnitude less basic, which can result in incomplete deprotonation of weak acids [1]. Commercial guanidines like MTBD, while basic, exhibit higher nucleophilicity and sensitivity to hydrolysis, leading to catalyst quenching and the formation of unwanted alkylation byproducts in sensitive applications [1]. Furthermore, the unique steric environment of TMGN, unlike other bases, allows it to function in a binary catalytic system to achieve controlled polymerization where a base of similar strength, like TBD, completely fails to provide the necessary activation-deactivation equilibrium .

Quantitative Evidence Guide: 1,8-Bis-(tetramethylguanidino)naphthalene (TMGN) vs. Closest Analogs


Thermodynamic Basicity: pKa Superiority of TMGN over the Classic Proton Sponge (DMAN)

The most fundamental differentiator for TMGN is its experimentally determined pKa in acetonitrile. TMGN exhibits a pKBH+ value of 25.1, which is nearly seven orders of magnitude higher in basicity than the classic proton sponge 1,8-bis(dimethylamino)naphthalene (DMAN), which has a pKBH+ of 18.2 in the same solvent [1]. This immense difference in proton affinity directly translates to a greater driving force and scope for deprotonating extremely weak acids.

Superbase Proton Sponge pKa Measurement Acetonitrile

Kinetic Basicity: TMGN Demonstrates Faster Proton Transfer than DMAN

Beyond thermodynamics, the rate of proton transfer is a critical but often overlooked parameter. The sterically less crowded sp2-nitrogen atoms of TMGN result in a higher kinetic basicity compared to DMAN. This was demonstrated via time-resolved proton self-exchange reactions monitored by dynamic NMR, where TMGN exhibited a lower free energy of activation for proton transfer [1].

Kinetic Basicity Proton Self-Exchange NMR Spectroscopy

Chemical Robustness: TMGN is More Hydrolytically Stable and Less Nucleophilic than MTBD

In comparative studies against the commercially available bicyclic guanidine base MTBD, TMGN exhibits a significantly higher barrier to two common decomposition pathways: hydrolysis and alkylation. TMGN was found to be more resistant to hydrolysis and a weaker nucleophile towards the alkylating agent ethyl iodide (EtI) [1]. This translates to a longer active lifetime in solution and less potential for generating alkylated byproducts.

Hydrolytic Stability Nucleophilicity Guanidine Base Alkylation

Radiochemical Synthesis: TMGN Enables Higher and More Reproducible Yield of [11C]Raclopride vs. NaOH

In a critical application for positron emission tomography (PET), TMGN was evaluated as a base for the radiosynthesis of [11C]raclopride. The use of TMGN improved the radiochemical yield to 14.4 ± 0.2% with enhanced reproducibility and reduced side products compared to traditional methods employing sodium hydroxide (NaOH) [1].

Radiochemistry PET Tracer Synthesis [11C]Raclopride

Binary Organocatalysis: TMGN is Uniquely Inactive Alone but Enables Controlled ROP of Siloxanes with a Urea Co-catalyst, Unlike TBD

A 2024 study revealed a highly unique and counterintuitive behavior of TMGN in organocatalytic ring-opening polymerization (ROP). Despite having a basicity similar to the strong base triazabicyclodecene (TBD), a unitary catalytic system using TMGN was completely inactive for the ROP of hexamethylcyclotrisiloxane (D3). However, when paired with an acidic urea co-catalyst, TMGN enabled a binary organocatalytic ROP (BOROP) that yielded polydimethylsiloxanes (PDMSs) with narrow dispersity (Mw/Mn < 1.1). This contrasts with TBD, which can catalyze ROP on its own but often leads to less controlled polymerization and broader dispersity .

Organocatalysis Ring-Opening Polymerization Polysiloxanes Controlled Polymerization

Definitive Application Scenarios for 1,8-Bis-(tetramethylguanidino)naphthalene (TMGN) Based on Comparative Evidence


High-Yield, Reproducible Radiosynthesis of PET Tracers like [11C]Raclopride

In GMP radiopharmaceutical production, consistency is paramount. TMGN is the base of choice for the synthesis of the dopamine D2 receptor antagonist [11C]raclopride, providing a significantly more reproducible radiochemical yield of 14.4 ± 0.2% and reducing side-product formation compared to traditional methods using inorganic bases like NaOH [1]. This level of control is essential for meeting the strict validation and quality control requirements of clinical PET tracer production.

Precision Synthesis of Well-Defined Polysiloxanes via Binary Organocatalytic ROP

Polymer chemists seeking to synthesize polydimethylsiloxanes (PDMS) with exceptionally narrow dispersity (Mw/Mn < 1.1) should procure TMGN. It is a critical, non-substitutable component of a binary organocatalytic system with acidic ureas for the ring-opening polymerization of cyclic siloxanes like D3 [1]. Unlike other strong bases such as TBD, which can cause uncontrolled polymerization, TMGN's unique activity profile enables an unprecedented activation-deactivation equilibrium, leading to more uniform polymer networks essential for high-performance elastomers.

Deprotonation of Extremely Weak Acids and Non-Nucleophilic Base Applications

For organic transformations requiring the deprotonation of substrates with extremely low acidity, TMGN's pKBH+ of 25.1 in acetonitrile offers a thermodynamic driving force that the classic proton sponge DMAN (pKBH+ 18.2) cannot match [1]. Furthermore, its demonstrated lower nucleophilicity and greater hydrolytic stability compared to the commercial guanidine MTBD [1] make it the preferred reagent for reactions involving electrophilic functional groups or those requiring aqueous workup, ensuring higher product purity and catalyst integrity.

Technical Documentation Hub

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